Home > Products > Screening Compounds P10356 > N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine - 477855-22-4

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-2681117
CAS Number: 477855-22-4
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine” belongs to the class of quinazolines . Quinazolines are heterocyclic compounds that have a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Overview

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound has garnered attention due to its potential applications in cancer treatment and as a therapeutic agent in various diseases.

Source

The compound is derived from the quinazoline structure, which consists of a fused benzene and pyrimidine ring. Its synthesis has been explored in various patents and research articles, indicating its relevance in pharmaceutical development. Notably, patents such as US8580792B2 and WO2021086833A1 highlight its use as an inhibitor in cancer therapies, particularly targeting specific mutant forms of proteins involved in tumor growth .

Classification

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can be classified as:

  • Chemical Class: Quinazoline derivatives
  • Pharmacological Class: Potential anticancer agents
  • Chemical Structure: Contains a chlorophenyl group and methoxy substituents which contribute to its biological activity.
Synthesis Analysis

Methods

The synthesis of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Quinazoline Core:
    • The quinazoline ring is synthesized through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes.
  2. Introduction of Substituents:
    • The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
    • The chlorophenyl group is added through nucleophilic substitution reactions involving chlorobenzyl chloride.
  3. Purification:
    • The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to maximize yield and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has a complex molecular structure characterized by:

  • Molecular Formula: C17H18ClN3O2
  • Molecular Weight: Approximately 345.80 g/mol
  • Structural Features:
    • A quinazoline core with two methoxy groups at positions 6 and 7.
    • A chlorophenyl group at the nitrogen atom of the amine side chain.

Data

The structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation and potential interaction sites for biological activity.

Chemical Reactions Analysis

Reactions

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can participate in various chemical reactions typical for amines and heterocycles:

  1. Substitution Reactions:
    • The amine group can act as a nucleophile, participating in electrophilic aromatic substitution reactions.
  2. Rearrangements:
    • Under certain conditions, it may undergo rearrangements that could alter its biological activity or stability.
  3. Complexation:
    • The compound may form complexes with metal ions, which can enhance its therapeutic efficacy or alter its pharmacokinetic properties.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorophenyl group and the electron-donating methoxy groups, which can modulate its interaction with biological targets.

Mechanism of Action

Process

The mechanism of action for N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine primarily involves inhibition of specific kinases or enzymes associated with cancer cell proliferation:

  1. Targeting Kinase Pathways:
    • The compound may inhibit pathways such as the phosphoinositide 3-kinase (PI3K) pathway or mitogen-activated protein kinase (MAPK) pathways that are crucial for tumor growth.
  2. Inducing Apoptosis:
    • By disrupting signaling pathways, it may promote programmed cell death (apoptosis) in malignant cells.
  3. Modulating Gene Expression:
    • It could also influence transcription factors that regulate genes involved in cell cycle progression and survival.

Data

Experimental studies have shown that compounds similar to N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exhibit significant cytotoxic effects on various cancer cell lines, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant data regarding melting point, boiling point, and spectral data (IR, NMR) can be obtained from experimental characterization studies .

Applications

Scientific Uses

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has potential applications in various scientific fields:

  1. Cancer Research: As an investigational drug candidate for treating specific types of cancer by targeting mutant proteins involved in tumorigenesis.
  2. Pharmaceutical Development: Utilized in drug formulation studies aimed at enhancing efficacy and reducing side effects.
  3. Biochemical Studies: Employed in studies investigating cellular signaling pathways related to cancer biology.

The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its application in clinical settings.

Introduction to Quinazoline-Based Pharmacophores

Historical Evolution of 6,7-Dimethoxyquinazoline Derivatives in Medicinal Chemistry

The 6,7-dimethoxyquinazoline core emerged as a pharmacologically significant scaffold during the late 20th century, with early research focused on cardiovascular applications. Seminal work in 1991 demonstrated that 6,7-dimethoxyquinazoline derivatives exhibited potent cardiotonic activity, stimulating research into their mechanism and structural optimization [5]. The inherent bioactivity stems from the electron-donating methoxy groups, which influence the electron density of the quinazoline ring system, thereby enhancing hydrogen bonding capabilities and π-stacking interactions with biological targets.

The structural versatility of the 4-amino position became increasingly exploited in drug development. A critical advancement occurred with the identification of 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS: 23680-84-4) as a key synthetic intermediate for antihypertensive agents like terazosin and doxazosin [6]. This intermediate enabled efficient nucleophilic displacement reactions, allowing the introduction of diverse amine-containing pharmacophores. The evolution continued with the development of kinase inhibitors, exemplified by gefitinib, where the 6,7-dimethoxyquinazoline core targets the ATP-binding site of the epidermal growth factor receptor (EGFR). Impurities like N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Impurity 2, CAS: 153437-78-6) further highlight the importance of precise substitution patterns on this core structure [8].

Table 1: Evolution of Key 6,7-Dimethoxyquinazoline Derivatives

CompoundCAS NumberKey Pharmacological RoleStructural Feature at C4
2-Chloro-4-amino-6,7-dimethoxyquinazoline23680-84-4Terazosin/Doxazosin IntermediateChloride (Reactive handle)
Gefitinib Impurity 2153437-78-6EGFR-TKI Synthetic Byproduct3-Chloro-4-fluoroaniline
N-[(4-Fluorophenyl)methyl]-derivative477855-25-7Reference Analog4-Fluorobenzylamine
Target Compound1474879Lead Compound4-Chlorobenzylamine

Structural Significance of the 4-Chlorobenzyl Substituent in Bioactive Analogues

The incorporation of a 4-chlorobenzyl moiety at the 4-amino position of the 6,7-dimethoxyquinazoline scaffold represents a deliberate structural optimization. Chlorine, being a moderately sized halogen, exerts significant electronic and steric effects. Its strong electron-withdrawing nature via the inductive effect reduces the electron density on the adjacent benzyl methylene group, potentially enhancing hydrogen bond acceptor capability of the quinazoline nitrogen atoms and influencing the molecule's dipole moment. This modification significantly impacts lipophilicity, reflected in an increased calculated Log P compared to unsubstituted benzyl analogues, promoting membrane permeability and bioavailability [1] [4].

Comparative analysis with closely related structures underscores the unique contribution of the chlorine atom. The 4-fluorobenzyl analogue (CAS: 477855-25-7) exhibits lower lipophilicity (Log P ~2.8) compared to the 4-chlorobenzyl derivative (estimated Log P >3.0) [1] [4]. While both halogens are bioisosteres, chlorine offers a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), enabling favorable hydrophobic interactions within target binding pockets that fluorine cannot achieve. Furthermore, replacing the benzyl group with smaller alkyl chains or hydrogen drastically reduces receptor affinity, highlighting the necessity of the aromatic benzyl system for π-π stacking interactions [7] [8]. The specific positioning (para) of the chlorine atom is crucial; meta or ortho isomers introduce steric hindrance or alter electronic properties detrimentally, reducing binding affinity in receptor docking models of α1-adrenergic and angiotensin II type 1 (AT1) receptors [7].

Rationale for Targeting N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine as a Lead Compound

N-[(4-Chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (PubChem CID: 1474879) is strategically positioned as a lead compound due to its confluence of favorable physicochemical properties, synthetic accessibility, and potential for multi-target engagement. Its molecular weight (318.79 g/mol) and moderate lipophilicity align well with Lipinski's rule of five parameters, suggesting good drug-likeness and oral absorption potential [1] [4]. The molecule retains the crucial 2-chloro-4-aminoquinazoline reactive handle (implicit in its synthesis from precursors like CAS: 23680-84-4), allowing for straightforward chemical diversification at the 2nd position to generate libraries of analogues for structure-activity relationship studies [6].

Recent research highlights the promise of 6,7-dimethoxyquinazoline derivatives as dual-acting antagonists for hypertension management, targeting both α1-adrenergic receptors (α1-AR) and angiotensin II type 1 receptors (AT1-R) [7]. The 4-chlorobenzyl substituent, identified through pharmacophore modeling and 3D-QSAR studies, is predicted to occupy a critical hydrophobic sub-pocket common to both receptors, contributing significantly to binding energy. Computational docking studies suggest this compound exhibits superior binding affinity compared to its 4-fluoro or unsubstituted benzyl counterparts within theoretical receptor models [7]. Furthermore, its structural similarity to established intermediates in antihypertensive drug synthesis (e.g., terazosin) and oncology drugs (e.g., gefitinib impurities) provides a strong rationale for exploring its intrinsic bioactivity across therapeutic areas [6] [8]. The compound serves as an ideal prototype for further optimization aimed at enhancing potency, selectivity, and metabolic stability.

Table 2: Comparative Analysis of Key Analogues at the 4-Amino Position

C4 SubstituentCalculated Log PKey Biological InteractionsRelative Binding Affinity (Predicted)
4-Chlorobenzyl>3.0Enhanced hydrophobic contact, optimal halogen bond potential+++ (Reference)
4-Fluorobenzyl (CAS 477855-25-7)~2.8Moderate hydrophobic contact, dipole effects++
Benzyl~2.5Base π-π stacking, no halogen interaction+
3-Chloro-4-fluoroaniline (Gefitinib Impurity II)N/ATargets EGFR kinase domainN/A (Different target)
Hydrogen<1.0Minimal hydrophobic interaction-

Synthetic routes to N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically commence from commercially available 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS: 23680-84-4). This versatile intermediate undergoes nucleophilic aromatic substitution (SNAr) reactions with 4-chlorobenzylamine under controlled conditions (elevated temperature, 80-120°C, often in a high-boiling solvent like n-butanol or dimethylformamide, potentially with added acid scavengers like diisopropylethylamine) [6]. This reaction generally proceeds in moderate to good yields (reported yields for similar substitutions range from 60-85%). Alternative routes may involve the direct condensation of 4-chloro-6,7-dimethoxyquinazoline with 4-chlorobenzylamine, although the chloro precursor is less stable than the 2,4-dichloro or 2-chloro-4-amino derivatives. Purification is commonly achieved via recrystallization from ethanol/water mixtures or chromatographic techniques, with purity specifications typically exceeding 95% for research applications [4] [6]. The synthetic tractability facilitates the production of gram-scale quantities necessary for comprehensive biological evaluation.

The exploration of N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, leveraging the established pharmacological heritage of the quinazoline scaffold and the optimized properties imparted by the 4-chlorobenzyl group, represents a rational and promising strategy in the discovery of novel therapeutic agents. Its potential for target modulation, particularly in cardiovascular disorders and potentially oncology, warrants extensive investigation through synthesis, biological screening, and structural refinement.

Properties

CAS Number

477855-22-4

Product Name

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.78

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)

InChI Key

GYKYYKXGQIWKCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.